molecular formula C17H20N2O5S B11021674 3-(3,4-Dimethoxyphenyl)-3-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}propanoic acid

3-(3,4-Dimethoxyphenyl)-3-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}propanoic acid

Cat. No.: B11021674
M. Wt: 364.4 g/mol
InChI Key: VPBNFGCUQDTGGA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}propanoic acid, often referred to as DMTAP , is a synthetic organic compound. Its chemical formula is C₁₉H₂₂N₂O₅S, and it features a thiazole ring, a phenyl ring, and an acetyl group. The compound’s unique structure contributes to its various properties and applications.

Preparation Methods

Synthetic Routes:

    Thiazole Synthesis: The thiazole ring is typically synthesized using a or a . These methods involve cyclization of a thioamide with an α-haloketone or α-haloaldehyde, followed by oxidation to form the thiazole ring.

    Phenyl Group Introduction: The phenyl ring can be introduced via using 3,4-dimethoxybenzoyl chloride.

    Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride.

    Final Assembly: The three components are combined to form DMTAP.

Industrial Production: Industrial production of DMTAP involves large-scale synthesis using optimized conditions. Precise details may vary based on proprietary processes employed by manufacturers.

Chemical Reactions Analysis

DMTAP undergoes several reactions:

    Oxidation: DMTAP can be oxidized to form its corresponding carboxylic acid.

    Reduction: Reduction of the thiazole ring or the carbonyl group may yield different derivatives.

    Substitution: The phenyl ring is susceptible to electrophilic aromatic substitution reactions.

    Hydrolysis: Hydrolysis of the amide bond generates the corresponding amine.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., aluminum chloride).

Major products depend on reaction conditions and substituents but may include carboxylic acids, amines, and substituted thiazoles.

Scientific Research Applications

DMTAP finds applications in various fields:

    Medicine: It exhibits anti-inflammatory properties and may be explored as a potential drug candidate.

    Chemical Biology: DMTAP derivatives serve as fluorescent probes for studying biological processes.

    Industry: Used in the synthesis of other compounds due to its versatile reactivity.

Mechanism of Action

The exact mechanism of DMTAP’s effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular pathways related to inflammation and other biological processes.

Comparison with Similar Compounds

DMTAP’s uniqueness lies in its thiazole-phenyl-acetyl combination. Similar compounds include thiazole-based drugs and phenyl-substituted amides, but none precisely match DMTAP’s structure.

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Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C17H20N2O5S/c1-10-18-12(9-25-10)7-16(20)19-13(8-17(21)22)11-4-5-14(23-2)15(6-11)24-3/h4-6,9,13H,7-8H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

VPBNFGCUQDTGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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